4-Hydroxy-1-propylpiperidine-4-carboxylic acid
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Description
Synthesis Analysis
Piperidines, including 4-Hydroxy-1-propylpiperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs . The synthesis of piperidines has been widespread and has seen significant advancements in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines, including 4-Hydroxy-1-propylpiperidine-4-carboxylic acid, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Biomedical Applications
4-Hydroxy-1-propylpiperidine-4-carboxylic acid is involved in the synthesis of compounds with notable antioxidant potential, which are promising for biomedical studies, particularly in magnetic resonance imaging (MRI) applications. For example, the reaction of trolox with certain amines synthesized compounds that exhibited antioxidant potential, highlighting their potential in MRI studies due to their spin-labeled amide characteristics (Yushkova et al., 2013).
Catalysis in Organic Synthesis
This compound plays a role in catalysis, where it's used in the synthesis of novel organic compounds. For instance, silica-bonded N-propylpiperazine sulfamic acid has been employed as a recyclable catalyst for the synthesis of chromenopyrimidinone derivatives, showcasing a method that provides high yields, cleaner reactions, and simplicity in methodology (Ghashang et al., 2015).
Polymer Chemistry
It's also significant in polymer chemistry, where derivatives are used in the creation of highly functionalized polymers. For instance, studies on 4-hydroxymandelic acid have led to the unexpected formation of polymers containing carboxyl groups and phenolic moieties, introducing a new type of organic polymer with diverse reactivity and potential applications in nanomedicine and organocatalysis (Nan et al., 2017).
Stereochemistry and Organic Synthesis
The unique properties of the compound are explored in stereochemistry, where it aids in the stereoselective synthesis of pipecolic acid derivatives. This demonstrates the compound's role in producing derivatives that are critical in synthesizing other complex molecules with specific stereochemical configurations (Purkayastha et al., 2010).
Analytical Chemistry
In analytical chemistry, the compound aids in understanding the molecular structure and hydrogen bonding of related molecules. For example, studying hydroxyproline in the gas phase helps reveal the molecule's conformation and the role of intramolecular hydrogen bonding, providing insights into the structure and behavior of similar compounds (Lesarri et al., 2005).
properties
IUPAC Name |
4-hydroxy-1-propylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-5-10-6-3-9(13,4-7-10)8(11)12/h13H,2-7H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSZFHHAVHGOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-propylpiperidine-4-carboxylic acid |
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